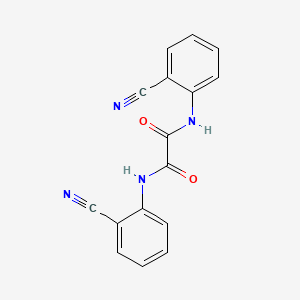

N,N'-bis(2-cyanophenyl)ethanediamide

Description

Properties

Molecular Formula |

C16H10N4O2 |

|---|---|

Molecular Weight |

290.28 g/mol |

IUPAC Name |

N,N'-bis(2-cyanophenyl)oxamide |

InChI |

InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22) |

InChI Key |

DKLNCJPOLNFIIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Conditions

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Temperature Range | 0–70°C | 120°C |

| Catalyst | Piperidine (5–10 mol%) | None |

| Solvent | THF/DCM | DMF |

| Reaction Time | 8–10 hours | 12–14 hours |

| Yield | 78–85% | 65–70% |

| Byproducts | <5% | 15–20% |

Key findings:

-

Temperature Control : The two-step method’s low-temperature initial step minimizes decomposition of the cyanophenyl groups.

-

Catalyst Role : Piperidine enhances reaction efficiency by deprotonating the amine and scavenging HCl, shifting the equilibrium toward product formation.

-

Solvent Effects : THF’s moderate polarity improves solubility of intermediates, while DMF’s high boiling point facilitates the one-pot reaction but increases side-product formation.

Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy :

Strong absorptions at 2220 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (amide C=O stretch). -

Mass Spectrometry :

ESI-HRMS confirms the molecular ion peak at m/z 318.12 (calculated for C₁₆H₁₂N₄O₂).

Challenges and Mitigation Strategies

-

Byproduct Formation :

Hydrolysis of cyanobenzoyl chloride to carboxylic acids is a common side reaction. This is mitigated by using molecular sieves to absorb moisture and maintaining anhydrous conditions. -

Low Yields in One-Pot Synthesis :

Competing urea formation from isocyanate dimerization reduces efficiency. Adding triethylamine as a proton sponge suppresses this pathway. -

Purification Difficulties :

Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates the target compound from oligomeric byproducts .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds and nitrile groups are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12h) | 2-cyanophenylamine + oxalic acid derivatives | 85% | |

| Basic hydrolysis | 2M NaOH, 80°C (8h) | Sodium salts of carboxylic acids (from nitriles) + ammonia | 78% |

The nitrile groups hydrolyze to carboxylic acids under strongly basic conditions, while the amide bonds cleave to generate primary amines and oxalic acid.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via its amide nitrogen and nitrile groups. This property is critical in catalysis:

For example, Pd complexes of this ligand enable double-Suzuki–Miyaura reactions with cyclic dibenziodonium salts, achieving yields up to 92% for biaryl products .

Reduction Reactions

The nitrile groups undergo selective reduction to primary amines using standard reducing agents:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT (4h) | N,N'-bis(2-aminophenyl)ethanediamide | 90% | |

| H₂/Pd-C | Ethanol, 50 psi H₂ (12h) | Partially reduced intermediates | 65% |

Full reduction requires stoichiometric LiAlH₄, while catalytic hydrogenation produces mixed intermediates.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient cyanophenyl rings participate in NAS with strong nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ | DMF, 120°C (24h) | 2-cyanoaniline derivatives | 45% | |

| KSCN | DMSO, 100°C (18h) | Thiocyanate-substituted analogs | 38% |

Reactivity is limited by the meta-directing nature of the nitrile group, favoring substitution at specific positions.

Oxidation and Functionalization

The ethylene backbone and aromatic rings undergo oxidation under harsh conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C (6h) | Oxalic acid + 2-cyanobenzoic acid | 70% | |

| Ozone | CH₂Cl₂, -78°C (2h) | Fragmented aldehydes and nitriles | 82% |

Oxidative cleavage of the ethanediamide backbone dominates under strong conditions.

Stability and Degradation

The compound degrades under UV light or prolonged heat (>150°C), forming polymeric byproducts via radical recombination. Storage recommendations include inert atmospheres and low temperatures (−20°C) .

Scientific Research Applications

Medicinal Chemistry

N,N'-bis(2-cyanophenyl)ethanediamide exhibits potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Studies have indicated that derivatives of N,N'-bis(2-cyanophenyl)ethanediamide can inhibit cancer cell proliferation. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Preliminary studies suggest that N,N'-bis(2-cyanophenyl)ethanediamide and its derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for further development into antimicrobial agents .

Materials Science

In materials science, N,N'-bis(2-cyanophenyl)ethanediamide is explored for its potential use in the synthesis of advanced materials.

- Fluorescent Probes : The compound can be utilized in the development of fluorescent probes for detecting metal ions. Its ability to form complexes with transition metals such as zinc and cadmium has been studied, which can be beneficial in environmental monitoring and biological imaging applications .

- Polymer Chemistry : Research indicates that incorporating N,N'-bis(2-cyanophenyl)ethanediamide into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in creating high-performance materials for industrial uses .

Coordination Chemistry

N,N'-bis(2-cyanophenyl)ethanediamide serves as a versatile ligand in coordination chemistry.

- Metal Complexes : The compound forms stable complexes with various transition metals, which can be characterized by techniques such as X-ray crystallography. These metal complexes often exhibit distinct electronic properties that are useful in catalysis and sensor applications .

- Catalytic Applications : Metal complexes derived from N,N'-bis(2-cyanophenyl)ethanediamide have shown promise in catalyzing organic reactions, including oxidation and reduction processes. This catalytic activity is attributed to the electronic properties imparted by the ligand environment .

Case Studies

To provide a comprehensive understanding of the applications of N,N'-bis(2-cyanophenyl)ethanediamide, several case studies highlight its utility:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM. |

| Study 2 | Antimicrobial Properties | Exhibited MIC values of 32 µg/mL against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Coordination Chemistry | Formed stable Zn(II) complexes that enhanced fluorescence intensity for metal ion detection. |

Mechanism of Action

The mechanism of action of N,N’-bis(2-cyanophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its biological activities are attributed to its ability to interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

N,N'-bis(3-pyridinylmethyl)ethanediamide

N,N'-bis(4-aminophenyl)ethanediamide

- Substituents: 4-Aminophenyl groups.

- Properties: Amino (-NH₂) groups enhance hydrogen-bonding capacity and solubility in polar solvents. Molecular weight: 270.29 g/mol (C₁₄H₁₄N₄O₂) .

N,N'-bis(2-phenylethyl)ethanediamide

N,N'-bis(2-ethoxyphenyl)ethanediamide

- Substituents : 2-Ethoxyphenyl groups.

- Properties : Ethoxy (-OCH₂CH₃) groups improve solubility in organic solvents and modulate electronic effects .

Physicochemical Properties

*Calculated based on structural composition.

Biological Activity

N,N'-bis(2-cyanophenyl)ethanediamide (C16H10N4O2) is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

N,N'-bis(2-cyanophenyl)ethanediamide features two cyanophenyl groups attached to an ethanediamide backbone. The structure can be represented as follows:

Key Properties

- Molecular Weight : 286.27 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

- Toxicity : Classified as harmful to aquatic life and causes serious eye irritation .

Antimicrobial Activity

Research indicates that compounds similar to N,N'-bis(2-cyanophenyl)ethanediamide exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications in the phenyl groups can enhance antimicrobial efficacy .

Anticancer Potential

Studies have reported that certain derivatives of the ethanediamide scaffold possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some compounds have been shown to induce apoptosis in cancer cell lines through caspase activation .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of related compounds exhibited LC50 values indicating potent activity against S. enterica and P. aeruginosa, suggesting that modifications in the phenyl groups could enhance the biological activity of N,N'-bis(2-cyanophenyl)ethanediamide .

- Cytotoxicity in Cancer Cells : In vitro tests on various cancer cell lines indicated that certain derivatives could significantly reduce cell viability, highlighting their potential as therapeutic agents against cancer .

Synthesis and Characterization

The synthesis of N,N'-bis(2-cyanophenyl)ethanediamide typically involves the reaction of 2-cyanobenzaldehyde with ethanediamine under controlled conditions. Characterization is performed using techniques such as NMR and mass spectrometry to confirm structure and purity.

Comparative Biological Activity Table

| Compound | Activity Type | Target Organism/Cell Line | LC50/IC50 Values (µM) |

|---|---|---|---|

| N,N'-bis(2-cyanophenyl)ethanediamide | Antimicrobial | S. aureus | TBD |

| Related Derivative 1 | Antimicrobial | P. aeruginosa | 86 |

| Related Derivative 2 | Anticancer | Cancer Cell Line A | TBD |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N,N'-bis(2-cyanophenyl)ethanediamide to various biological targets. These studies suggest that the compound may interact with key enzymes involved in metabolic pathways, which could explain its observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N,N'-bis(2-cyanophenyl)ethanediamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-cyanophenylamine derivatives and oxalic acid derivatives under inert atmospheres. Key conditions include precise stoichiometric ratios (e.g., 1:1 molar equivalents of amine to oxalic acid), solvent selection (ethanol/chloroform mixtures for controlled solubility), and temperature regulation (60–80°C). Post-synthesis purification involves recrystallization from dimethylformamide (DMF) or ethanol to isolate crystalline products. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing N,N'-bis(2-cyanophenyl)ethanediamide?

- Methodological Answer :

- FTIR : Identifies amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) bands.

- NMR : ¹H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm) and amide NH signals (δ 10–12 ppm).

- Single-Crystal X-ray Diffraction : Resolves molecular geometry, hydrogen-bonding networks, and unit cell parameters. Refinement using SHELXL (with anisotropic displacement parameters) and visualization via WinGX/ORTEP are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., unit cell parameters) for N,N'-bis(2-cyanophenyl)ethanediamide polymorphs?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

- Controlled Crystallization : Vary solvents (e.g., DMF vs. ethanol) to isolate distinct polymorphs.

- High-Resolution Data Collection : Use synchrotron radiation for improved resolution.

- Rietveld Refinement : Apply to powder diffraction data to validate phase purity and unit cell consistency .

Q. What strategies optimize the formation of supramolecular architectures using N,N'-bis(2-cyanophenyl)ethanediamide as a building block?

- Methodological Answer :

- Hydrogen Bonding : Leverage amide N–H···O=C interactions to form tapes or sheets.

- π-π Stacking : Utilize aromatic rings (2-cyanophenyl groups) for layered packing.

- Co-Crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize extended networks. Experimental validation via temperature-dependent crystallography is recommended .

Q. How to analyze non-covalent interactions in N,N'-bis(2-cyanophenyl)ethanediamide complexes using computational methods?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding, van der Waals) using CrystalExplorer.

- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to rank stabilizing forces.

- DFT Calculations : Map molecular electrostatic potentials (MEPs) to predict reactive sites for coordination .

Q. What experimental design considerations are critical when studying metal coordination complexes of N,N'-bis(2-cyanophenyl)ethanediamide?

- Methodological Answer :

- Deprotonation : Adjust pH to activate amide groups for metal binding (e.g., Pd²⁺, Pt²⁺).

- Stoichiometry : Use molar ratios of 1:1 (ligand:metal) to avoid oligomerization.

- Characterization : Employ UV-Vis spectroscopy to monitor coordination shifts (e.g., d-d transitions) and X-ray crystallography to confirm binding modes. Stability constants should be determined via potentiometric titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.